(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-nitrophenyl)acrylamide
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Overview
Description
(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-nitrophenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a cyano group, an indole moiety, and a nitrophenyl group, making it a molecule of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-(3-nitrophenyl)acrylamide typically involves the reaction of an indole derivative with a nitrophenyl acrylamide precursor. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or nitrophenyl moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amino-substituted acrylamide.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-3-(1H-indol-3-yl)-N-(3-nitrophenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its indole moiety is particularly interesting due to its presence in many biologically active compounds.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and dyes, due to its reactive functional groups.
Mechanism of Action
The mechanism by which (E)-2-cyano-3-(1H-indol-3-yl)-N-(3-nitrophenyl)acrylamide exerts its effects depends on its specific interactions with molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyano and nitrophenyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide: Lacks the nitro group, which may affect its reactivity and biological activity.
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide: Similar structure but with the nitro group in a different position, potentially altering its properties.
(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide: Another positional isomer with different reactivity and biological effects.
Uniqueness
(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-nitrophenyl)acrylamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H12N4O3 |
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Molecular Weight |
332.3 g/mol |
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H12N4O3/c19-10-12(8-13-11-20-17-7-2-1-6-16(13)17)18(23)21-14-4-3-5-15(9-14)22(24)25/h1-9,11,20H,(H,21,23)/b12-8+ |
InChI Key |
YXMCPYDMUBCSPG-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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